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molecular formula C40H30N2O6 B8361937 2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione

2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione

Cat. No. B8361937
M. Wt: 634.7 g/mol
InChI Key: XPMAYZYGUNRHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04822786

Procedure details

12.3 g (0.0251 mol) of the product of Step (3) was added and dissolved in dimethylformamide (125 ml). Then, dried tetrahydrofuran (250 ml), 4.1 g (0.0251 mol) of N-hydroxyphthalimide and 9.9 g (0.0376 mol) of triphenylphosphine were added thereto. Further, 5.8 ml (0.0377 mol) of diethyl diazodicarboxylate was dropwise added under cooling with ice. The mixture was stirred at the same temperature for 10 minutes, and then ethyl acetate (500 ml) and water (1,500 ml) were added thereto. The ethyl acetate layer was washed with water and a saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate, and then concentrated to dryness. The residue was subjected to silica gel column chromatography and eluted by benzene/ethyl acetate (4/1) to obtain 8.0 g of the above identified compound (yield: 50.2%)
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
diethyl diazodicarboxylate
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
4.1 g
Type
reactant
Reaction Step Five
Quantity
9.9 g
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
50.2%

Identifiers

REACTION_CXSMILES
[CH:1]([O:14][N:15]1[CH:20]=[C:19]([O:21][CH:22]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:18](=[O:35])[CH:17]=[C:16]1[CH2:36][OH:37])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O[N:39]1[C:43](=[O:44])[C:42]2=[CH:45][CH:46]=[CH:47][CH:48]=[C:41]2[C:40]1=[O:49].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N+](C(OCC)=O)(C(OCC)=O)=[N-]>CN(C)C=O.O.C(OCC)(=O)C.O1CCCC1>[C:43]1(=[O:44])[N:39]([O:37][CH2:36][C:16]2[N:15]([O:14][CH:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH:20]=[C:19]([O:21][CH:22]([C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)[C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[C:18](=[O:35])[CH:17]=2)[C:40](=[O:49])[C:41]2=[CH:48][CH:47]=[CH:46][CH:45]=[C:42]12

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)ON1C(=CC(C(=C1)OC(C1=CC=CC=C1)C1=CC=CC=C1)=O)CO
Step Two
Name
diethyl diazodicarboxylate
Quantity
5.8 mL
Type
reactant
Smiles
[N+](=[N-])(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
4.1 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
9.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
WASH
Type
WASH
Details
eluted by benzene/ethyl acetate (4/1)
CUSTOM
Type
CUSTOM
Details
to obtain 8.0 g of the

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(C=2C(C(N1OCC=1N(C=C(C(C1)=O)OC(C1=CC=CC=C1)C1=CC=CC=C1)OC(C1=CC=CC=C1)C1=CC=CC=C1)=O)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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